Molecular Weight and Scaffold Complexity vs. Unsubstituted Analog
The target compound possesses a molecular weight of 134.61 g/mol, which is 14.03 g/mol higher than the unsubstituted cyclopropanecarboxamidine hydrochloride (120.58 g/mol) . This increase corresponds precisely to the addition of one methylene unit (CH2, exact mass 14.01565) and reflects the incorporation of a trans-2-methyl substituent. The higher molecular weight and increased steric bulk alter the scaffold's lipophilicity and shape, which are critical parameters for fragment-based drug design and for maintaining the correct orientation of the amidine group in enzyme active sites.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 134.61 g/mol |
| Comparator Or Baseline | Cyclopropanecarboxamidine hydrochloride: 120.58 g/mol |
| Quantified Difference | 14.03 g/mol increase |
| Conditions | Calculated from molecular formula (C5H11ClN2 vs C4H9ClN2); data from Chemsrc and Thermo Fisher Scientific |
Why This Matters
The molecular weight difference confirms the presence of the methyl substituent and provides a straightforward identity check for procurement against mis-shipment of the unsubstituted analog.
